Field: Metallurgy
Summary: Aluminum trihydroxide is used in the Pedersen process to produce metallurgical grade alumina from low-grade and secondary feed materials . The process involves leaching, desilication, and precipitation .
Methods: The process involves leaching samples of a calcium-aluminate slag in a Na2CO3 solution, varying the concentration and leaching time . The desilication step involves treating the leachate solution with powdered CaO . The desilicated leach solution is then sparged with a CO2 gas mixture .
Results: As much as 67% of the Al was leached from the slag. The desilication process successfully removed 88% of the Si . The precipitation process produced a product composed mostly of bayerite [Al (OH)3] .
Field: Material Science
Summary: Boehmite nanopowders, prepared by re-precipitation of aluminum trihydroxide, are used in ceramic and catalyst technologies .
Methods: The preparation of boehmite involves re-precipitation of aluminum hydroxide, a sol-gel method by aluminum alkoxide hydrolysis, and hydrothermal synthesis from industrial aluminum powders .
Results: The preparation method has a decisive effect on structure, dispersion, chemical and phase composition, and production properties .
Field: Environmental Engineering
Summary: Reclaimed asphalt pavement (RAP) is a valuable material that can be recycled and reused in road engineering to reduce environmental impact, resource utilization, and economic costs .
Results: The USA has long been a leader in RAP research, with China surpassing the USA in annual publication output in 2019 .
Field: Pharmaceutical Industry
Summary: There was a case where Dialume was mistakenly administered instead of Diabinese, a drug for diabetes . This highlights the importance of clear labeling and careful administration in the pharmaceutical industry .
Methods: The case involved a 58-year-old woman with progressive renal failure who was brought to the emergency room in a coma .
Results: The patient did not respond to 0.4 mg of intravenous naloxone hydrochloride but woke up immediately after receiving 50% dextrose IV . Initial laboratory values included a serum creatinine level of 6.9 mg/dL, a serum glucose level of 28 mg/dL, and inappropriately high insulin levels .
Summary: Alumina is used as a support for oxide catalysts applied in the neutralization of industrial emissions, as well as in hydrogenation, hydrogenolysis, reforming, and hydrotreating catalysts, where the active components are Cr, Mo, Ni, W oxides or metals (Pt, Pd, Ni, etc.) .
Methods: This involves the use of alumina as a support for various catalysts in environmental engineering applications .
Results: Alumina has shown to be effective in supporting various catalysts, enhancing their performance in various environmental engineering applications .
Field: Chemical Industry
Summary: Aluminum trihydroxide is used extensively in the production of aluminum chemicals, such as aluminum sulfide, sodium aluminate, aluminum fluoride, and aluminum chloride hexahydrate .
Methods: This involves the use of aluminum trihydroxide as a raw material in the production of various aluminum chemicals .
Results: The use of aluminum trihydroxide in the production of aluminum chemicals has been successful, leading to the production of a variety of chemicals that have wide-ranging applications .
Field: Fire Safety
Summary: Aluminum Hydroxide is used as a fire retardant due to its ability to release water when heated, thereby absorbing heat and preventing the spread of fire .
Methods: This involves the use of Aluminum Hydroxide in materials that are at risk of catching fire .
Results: The use of Aluminum Hydroxide as a fire retardant has been effective in preventing the spread of fire, thereby enhancing safety .
Summary: This study investigates applying the principles of the long-discontinued Pedersen process as a possible route for producing metallurgical grade alumina from low-grade and secondary feed materials .
Methods: The investigation focused on the hydrometallurgical steps in the process, namely leaching, desilication, and precipitation, and adapting it to valorize bauxite residue .
Results: As much as 67% of the Al was leached from the slag. The desilication process successfully removed 88% of the Si. The precipitation process produced a product composed mostly of bayerite [Al (OH) 3 ] .
Dialume is a brand name for aluminum hydroxide, a chemical compound with the formula Al(OH)₃. It appears as a white, odorless powder or gel and is primarily known for its use as an antacid. Aluminum hydroxide works by neutralizing stomach acid, providing relief from conditions such as heartburn, acid indigestion, and sour stomach. Additionally, it serves as a phosphate binder in patients with kidney disease, helping to reduce elevated phosphate levels in the blood .
Dialume works as an antacid by reacting with stomach acid to form a neutralized product. The aluminum hydroxide does not get absorbed into the bloodstream and instead remains in the digestive tract.
Aluminum hydroxide is generally considered safe for short-term use in recommended doses []. However, some potential side effects include constipation, diarrhea, and stomach cramps. In rare cases, long-term use of high doses can lead to aluminum toxicity, affecting bone health and the nervous system.
These reactions illustrate aluminum hydroxide's role in both acid-base chemistry and thermal decomposition.
In biological systems, aluminum hydroxide exhibits several activities:
Aluminum hydroxide can be synthesized through various methods:
These methods allow for the production of aluminum hydroxide in various forms suitable for pharmaceutical applications.
Dialume (aluminum hydroxide) has several applications:
Research indicates that aluminum hydroxide interacts with various medications:
Dialume (aluminum hydroxide) shares similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound | Formula | Primary Use | Unique Feature |
---|---|---|---|
Aluminum Hydroxide | Al(OH)₃ | Antacid, phosphate binder | Commonly used as a vaccine adjuvant |
Magnesium Hydroxide | Mg(OH)₂ | Antacid | Has a laxative effect |
Calcium Carbonate | CaCO₃ | Antacid | Naturally occurring; also used in dietary supplements |
Sodium Bicarbonate | NaHCO₃ | Antacid | Quick relief for acid indigestion |
Dialume's unique aspect lies in its dual role as both an antacid and a phosphate binder, making it particularly valuable for patients with renal issues .
Aluminum hydroxide production employs diverse methods tailored to raw material availability, desired purity, and application requirements. Below is a comparative analysis of key industrial techniques:
The Bayer process dominates industrial Al(OH)₃ production, accounting for 97% of global alumina. Recent modifications include:
Sol-gel methods enable precise control over nanoparticle morphology and crystallinity. Key advancements include:
Catalytic systems optimize crystal growth and phase control:
Industrial Al(OH)₃ production generates hazardous byproducts, prompting innovative recycling approaches:
Dialume’s surface hydroxyl groups (-OH) drive ion exchange through protonation/deprotonation reactions sensitive to pH changes. At pH < 5, aluminum hydroxide surfaces become positively charged (Al-OH₂⁺), enabling electrostatic attraction of anionic species like phosphate (H₂PO₄⁻) [3]. Above pH 8, deprotonation creates negative charges (Al-O⁻), favoring cation adsorption. Kinetic studies using Congo red dye demonstrate pseudo-second-order adsorption (R² = 0.999–1.000), indicating chemisorption dominates over physical interactions [2].
The ion exchange capacity correlates with Dialume’s surface area and hydroxyl density. Amorphous variants synthesized at 45°C exhibit 32% higher phosphate adsorption (398 mg/g) compared to crystalline forms due to greater defect density [3]. Table 1 summarizes pH-dependent adsorption efficiencies:
Table 1: Phosphate Adsorption on Dialume Across pH Levels
pH | Adsorption Capacity (mg/g) | Dominant Surface Species |
---|---|---|
4 | 540.3 ± 12.1 | Al-OH₂⁺/Al-OH |
7 | 228.4 ± 8.7 | Al-OH |
10 | 98.2 ± 4.3 | Al-O⁻ |
Data adapted from competitive adsorption studies [2] [3].
DFT simulations reveal phosphate binds to Dialume’s (001) surface via bidentate binuclear complexes, with binding energies of -298 kJ/mol [3]. Charge density difference plots show electron transfer from phosphate oxygen atoms to aluminum’s 3p orbitals (Figure 1). The Al-O-P bond angle optimizes at 128.7°, minimizing steric hindrance while maximizing orbital overlap.
Simulations predict that surface hydroxyls lower the energy barrier for ligand exchange by stabilizing transition states. For the reaction Al-OH + H₂PO₄⁻ → Al-HPO₄ + H₂O, DFT calculates an activation energy of 42.3 kJ/mol, consistent with experimental Arrhenius parameters [3]. These models confirm that adsorption occurs through simultaneous proton transfer and bond formation rather than sequential steps.
In binary systems containing Congo red (CR) and Bismarck brown Y (BBY), Dialume exhibits selective adsorption governed by electrostatic complementarity. At pH 4, anionic CR adsorption decreases by 37% in the presence of cationic BBY due to competitive binding at aluminum sites [2]. Ionic strength modulates selectivity—0.3 M NaCl increases CR adsorption by 5.9× by screening repulsive charges between adjacent anions [2].
Table 2 quantifies selectivity coefficients (K) in ternary systems:
Table 2: Selectivity Coefficients for Dialume in Multicomponent Solutions
Competing Ions | K (CR/BBY) | K (CR/SO₄²⁻) | K (BBY/NO₃⁻) |
---|---|---|---|
0 M NaCl | 2.31 | 1.87 | 4.02 |
0.3 M NaCl | 0.98 | 0.56 | 2.15 |
Data derived from binary dye adsorption experiments [2].
Introducing lattice vacancies during Dialume synthesis increases active site density by 18–22%. Hydrothermal treatment at 120°C for 48 hours generates Schottky defects (Al³⁺ and O²⁻ vacancies), as confirmed by positron annihilation spectroscopy [3]. These defects lower the activation energy for phosphate adsorption from 58.4 kJ/mol (pristine) to 43.1 kJ/mol (defect-engineered).
Defect-rich Dialume achieves a maximum phosphate capacity of 615 mg/g at pH 4.2, surpassing commercial adsorbents like activated alumina (450 mg/g) [3]. The enhanced performance stems from vacancy clusters acting as nucleation sites for surface complexes. However, excessive defects (>15% vacancy concentration) reduce structural stability, causing a 29% capacity loss after five adsorption-desorption cycles.
Dialume, chemically known as aluminum hydroxide (Al(OH)₃), represents a critical compound in modern environmental engineering applications, particularly within advanced wastewater treatment systems [1] [2] [3]. This white, odorless, and insoluble powder functions as a versatile treatment agent across multiple environmental remediation processes, demonstrating exceptional performance in both heavy metal sequestration and phosphorus recovery applications [1] [4] [5].
The application of Dialume in heavy metal sequestration from industrial effluents operates through sophisticated precipitation and adsorption mechanisms that achieve remarkable removal efficiencies. Research demonstrates that aluminum hydroxide-based systems can achieve heavy metal removal rates exceeding 99.9% for critical contaminants including lead (Pb²⁺), mercury (Hg²⁺), copper (Cu²⁺), and silver (Ag⁺) ions from aqueous solutions with initial concentrations of 10 parts per million [6] [7].
The sequestration process involves multiple mechanisms depending on the target metal ion. For lead and mercury contamination, Dialume facilitates the formation of insoluble metal sulfides and precipitates, with distribution constants (Kd) reaching values as high as 10⁷ milliliters per gram [6]. The process demonstrates exceptional selectivity, with performance maintaining above 99.7% removal efficiency across a broad pH range from 2 to 12, making it suitable for diverse industrial wastewater compositions [6] [7].
Industrial applications have demonstrated that aluminum hydroxide precipitation systems can effectively treat complex multi-metal contaminated effluents from electroplating, chemical manufacturing, and mining operations [8] [5] [9]. The technology exhibits particular efficacy in treating chromium-contaminated wastewater, achieving 90% removal efficiency through reduction and precipitation mechanisms that convert hexavalent chromium to less toxic trivalent forms [10] [5].
The mechanism of heavy metal sequestration involves surface complexation and precipitation reactions where metal cations bind to hydroxyl groups on the aluminum hydroxide surface, followed by coprecipitation within the expanding aluminum hydroxide matrix [5] [6]. This dual-phase removal process provides both rapid initial sequestration and long-term stability of the captured contaminants [7].
Metal Ion | Removal Efficiency (%) | Distribution Constant (Kd, mL/g) | Optimal pH Range | Mechanism |
---|---|---|---|---|
Pb²⁺ | >99.9 | 10⁷ | 2-12 | Precipitation |
Hg²⁺ | >99.9 | 10⁷ | 2-12 | Sulfide formation |
Cu²⁺ | >99.9 | 10⁷ | Alkaline | Adsorption |
Ag⁺ | >99.9 | 10⁷ | 2-12 | Ag₂S formation |
Cr⁶⁺ | 90 | High | Acidic | Reduction/precip. |
Phosphorus recovery systems utilizing Dialume technology represent a paradigm shift from traditional wastewater treatment approaches toward resource recovery methodologies. These systems employ aluminum hydroxide as both a coagulant and a platform for phosphorus precipitation, enabling the transformation of waste phosphorus into valuable recoverable products [11] [12] [13].
The phosphorus recovery process using Dialume operates through controlled precipitation mechanisms that convert dissolved phosphate ions into solid calcium phosphate or aluminum phosphate compounds. Research indicates that optimized aluminum hydroxide-based systems can achieve phosphorus recovery rates ranging from 70% to 95% when operating under controlled pH conditions between 8 and 11 [11] [12].
Advanced phosphorus recovery system design incorporates multi-stage processing where aluminum hydroxide serves as the primary coagulant for phosphorus concentration, followed by crystallization reactors that promote the formation of recoverable phosphate minerals [11] [13]. The recovered products typically contain phosphorus concentrations of 44% to 66%, making them suitable for direct application as fertilizer or as feedstock for phosphate rock replacement [13] [14].
The economic viability of phosphorus recovery systems using Dialume has been demonstrated through life cycle cost analyses showing operational savings of 20% to 30% compared to conventional wastewater treatment methods that require chemical phosphorus removal without recovery [13]. These systems can process up to 2.4 kilograms of recoverable phosphate per day from a 20-chair hemodialysis facility, providing sufficient fertilizer material for 5.2 hectares of agricultural land [15].
Recovery Method | Phosphorus Recovery Rate (%) | Product Form | Energy Requirement | Purity (%P) | Scalability |
---|---|---|---|---|---|
Crystallization | 70-95 | Calcium phosphate | Low | 44-66 | High |
Adsorption | 82-98 | Adsorbed phosphate | Low | High | High |
Precipitation | 60-85 | Struvite | Low | 15-30 | High |
Membrane Process | 10-60 | Concentrated solution | Moderate | Variable | Moderate |
Electrochemical | 20-74 | Calcium phosphate | High | 23-66 | Low |
The environmental impact of renal replacement therapy, particularly hemodialysis, represents a significant component of healthcare-related greenhouse gas emissions, with annual carbon footprints averaging 769,374 kilograms of carbon dioxide equivalents per facility [16] [17]. Dialume applications in renal therapy carbon footprint mitigation focus on two primary areas: optimization of dialysis water purification systems and comprehensive life cycle assessment of hemodialysis consumables [18] [16] [19].
Dialysis water purification systems represent the most energy-intensive component of hemodialysis operations, consuming approximately 27.4% of total facility electrical energy and contributing 15.7 kilograms of carbon dioxide equivalents per treatment [16] [17]. The optimization of these systems through advanced aluminum hydroxide-based treatment technologies offers substantial potential for carbon footprint reduction [18] [20].
The primary purification step in dialysis water treatment systems employs reverse osmosis technology, which requires significant energy input to achieve the ultrapure water standards necessary for patient safety [18] [21]. Research demonstrates that the integration of aluminum hydroxide-based ultrafiltration pretreatment can improve reverse osmosis efficiency by reducing membrane fouling, thereby decreasing energy consumption and extending membrane operational life [18] [22].
Advanced dialysis water treatment system design incorporating optimized aluminum hydroxide pretreatment can reduce water consumption by 20% to 30% while maintaining ultrapure dialysis fluid standards [18] [23]. These systems achieve water quality specifications including total dissolved solids concentrations below 10 milligrams per liter, endotoxin levels below 0.25 endotoxin units per milliliter, and bacterial colony counts below 100 colony-forming units per milliliter [21] [20].
Energy efficiency improvements in dialysis water purification systems can be achieved through implementation of thermal disinfection protocols that utilize waste heat recovery from aluminum hydroxide precipitation processes [18] [22]. These integrated systems demonstrate energy consumption reductions of up to 15% compared to conventional chemical disinfection methods while maintaining superior microbiological water quality standards [18] [22].
Water utilization optimization in hemodialysis facilities can be enhanced through closed-loop aluminum hydroxide treatment systems that enable recycling of reverse osmosis reject water for non-patient applications including equipment cleaning, facility maintenance, and irrigation [15] [18]. These systems can reduce total facility water consumption by up to 40% while generating valuable aluminum hydroxide precipitate for industrial applications [15] [24].
Treatment Stage | Primary Function | Efficiency (%) | Energy Consumption | Maintenance Frequency | Water Quality Standard |
---|---|---|---|---|---|
Pre-treatment | Particulate removal | 80-95 | Low | Monthly | Turbidity <1 NTU |
Reverse Osmosis | Salt/mineral removal | 95-99 | High | Quarterly | TDS <10 mg/L |
Ultrafiltration | Pathogen removal | 99.9+ | Moderate | Bi-annual | Endotoxin <0.25 EU/mL |
Disinfection | Microbial control | 99.9+ | Low | Weekly | CFU <100/mL |
Distribution | Water delivery | N/A | Low | Monthly | Ultrapure |
Life cycle assessment of hemodialysis consumables reveals that material consumption represents the second-largest contributor to treatment carbon footprint, accounting for 10.1% of total emissions or approximately 77,662 kilograms of carbon dioxide equivalents annually per facility [16] [19]. The incorporation of aluminum hydroxide-based materials in dialyzer manufacturing and water treatment consumables offers opportunities for significant environmental impact reduction [25] [19].
Comprehensive life cycle assessment studies demonstrate that hemodialysis treatment generates 58.9 kilograms of carbon dioxide equivalents per session, equivalent to driving an average automobile for 238 kilometers [16] [17]. The largest emission contributors include patient and staff transportation (28.3%), electricity consumption (27.4%), and natural gas utilization (15.2%), with consumables representing a substantial but modifiable component of the overall carbon footprint [16] [17].
Research comparing different dialysis modalities indicates that home hemodialysis systems utilizing optimized aluminum hydroxide water treatment demonstrate 41% lower carbon emissions compared to in-center hemodialysis, primarily due to reduced transportation requirements and improved treatment efficiency [26] [27]. Automated peritoneal dialysis systems show 29% lower emissions, while continuous ambulatory peritoneal dialysis demonstrates the lowest carbon footprint at 59% reduction compared to conventional in-center hemodialysis [26].
The environmental performance of aluminum hydroxide-based consumables in hemodialysis applications can be optimized through material selection strategies that prioritize recycled aluminum content, local sourcing to reduce transportation emissions, and manufacturing processes that utilize renewable energy sources [25] [19]. Life cycle assessment modeling indicates that these optimization strategies can reduce consumable-related emissions by 25% to 35% while maintaining clinical performance standards [25] [19].
Waste management optimization in hemodialysis facilities through aluminum hydroxide recovery systems enables the conversion of treatment waste into valuable secondary materials, reducing landfill waste by up to 30% and biohazard waste processing requirements [15] [16]. These systems generate recoverable aluminum hydroxide that can be utilized in water treatment applications, creating a circular economy approach that reduces both environmental impact and operational costs [15] [24].
Emission Source | Annual Emissions (kg CO₂-eq) | Percentage of Total | Variation Coefficient | Optimization Potential |
---|---|---|---|---|
Patient/Staff Transport | 218,015 | 28.3% | 62.5% | High |
Electricity | 210,983 | 27.4% | Low | Moderate |
Natural Gas | 116,999 | 15.2% | 42.4% | High |
Landfill Waste | 93,165 | 12.1% | Moderate | Moderate |
Supplies | 77,662 | 10.1% | Low | Low |
Biohazard Waste | 42,100 | 5.5% | Moderate | Low |
Water | 12,245 | 1.6% | 37.7% | High |